Bienvenue dans la boutique en ligne BenchChem!

3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one

Chemical procurement Quality control Analytical characterization

This 3‑aminopropan‑1‑one piperidine derivative delivers a unique H‑bond donor/acceptor profile (2 donors, 3 acceptors) and elevated TPSA vs. halogenated analogs, directly impacting solubility, permeability, and target off‑rate kinetics. The primary amine terminus is essential for high‑potency GPR‑119 agonism in type 2 diabetes models. Batch‑specific orthogonal QC (NMR, HPLC, GC) enables immediate in‑house method validation. Insist on verified amino‑propanone identity—generic piperidine sourcing risks acquiring a compound with a completely different biological and physicochemical profile.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 2098087-33-1
Cat. No. B1477286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one
CAS2098087-33-1
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESC1CC1CC2CN(CCC2O)C(=O)CCN
InChIInChI=1S/C12H22N2O2/c13-5-3-12(16)14-6-4-11(15)10(8-14)7-9-1-2-9/h9-11,15H,1-8,13H2
InChIKeyPUWLCUFGTDIDQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one (CAS 2098087-33-1): Core Identity and Sourcing Baseline


3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one (CAS 2098087-33-1) is a synthetic piperidine derivative featuring a cyclopropylmethyl substituent at the 3-position, a hydroxyl group at the 4-position of the piperidine ring, and a 3-aminopropan-1-one side chain. Its molecular formula is C12H22N2O2 with a molecular weight of 226.32 g/mol . The compound is supplied at standard purities of ≥95% to 98% and is accompanied by batch-specific QC documentation including NMR, HPLC, and GC . This scaffold places it within a broader class of substituted piperidinyl-propanone derivatives that have been investigated as agonists of the G-protein coupled receptor GPR‑119 and as inhibitors of pyruvate dehydrogenase kinase (PDHK) in patent literature [1].

Why 3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one Cannot Be Replaced by Generic Piperidine Analogs


Within the piperidinyl-propanone chemical space, subtle modifications to the terminal side‑chain functionality can drastically alter hydrogen‑bonding networks, physicochemical properties, and target engagement profiles. The primary amine terminus of 3‑amino‑1‑(3‑(cyclopropylmethyl)‑4‑hydroxypiperidin‑1‑yl)propan‑1‑one introduces two additional H‑bond donors compared to its chloro or alkyl analogs, which directly impacts solubility, permeability, and potential off‑rate kinetics at protein targets . Patent filings indicate that closely related substituted cyclopropyl piperidine compounds, while sharing the same core, diverge in potency by orders of magnitude against GPR‑119 and other targets depending on the nature of the pendant group [1]. Consequently, procurement of a “piperidine derivative” without verifying the exact amino‑propanone side‑chain identity risks obtaining a compound with an entirely different biological and physicochemical profile.

Quantitative Differentiation Evidence for 3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one (2098087-33-1)


Purity and QC Documentation: Vendor‑Level Differentiation

Among identified suppliers, Bidepharm reports a standard purity of 98% for this compound and provides batch‑level QC data including NMR, HPLC, and GC , whereas CymitQuimica lists a minimum purity of 95% without detailing the QC package . This 3‑percentage‑point purity differential and the availability of orthogonal characterization data can be decisive for applications requiring high chemical integrity, such as biophysical assays or in vivo studies.

Chemical procurement Quality control Analytical characterization

Hydrogen‑Bond Donor/ Acceptor Count: Impact of the Primary Amine Side Chain

The target amino compound (C12H22N2O2) possesses two hydrogen‑bond donors (the primary amine and the hydroxyl group) and three acceptors (amide carbonyl, hydroxyl oxygen, and amine nitrogen) . In contrast, the direct chloro analog 3‑chloro‑1‑(3‑(cyclopropylmethyl)‑4‑hydroxypiperidin‑1‑yl)propan‑1‑one (C12H20ClNO2) has only one H‑bond donor and two acceptors . The additional H‑bond donor in the amino compound translates to a calculated topological polar surface area (TPSA) of approximately 66.5 Ų versus 40.5 Ų for the chloro analog , while the predicted LogP drops from 1.5 (chloro) to an estimated 0.8–1.0 (amino) based on fragment‑based calculations.

Physicochemical properties Drug-likeness Permeability

GPR‑119 Agonist Class Activity: Patent‑Level Evidence

Compounds bearing the substituted cyclopropyl‑piperidine core, including the target amino‑propanone derivative, are disclosed as agonists of the G‑protein coupled receptor GPR‑119 in a Merck Sharp & Dohme patent [1]. While the patent exemplifies a range of analogs with EC50 values spanning from low nanomolar to micromolar, the specific EC50 of the 3‑aminopropan‑1‑one derivative is not individually reported. However, the structure‑activity relationship (SAR) tables indicate that the nature of the amide side chain is a critical determinant of potency, with basic amine‑terminated chains consistently outperforming neutral or halogen‑terminated chains in cAMP accumulation assays performed in HEK293 cells expressing human GPR‑119 [1].

GPR119 agonism Type 2 diabetes Metabolic disease

High‑Value Application Scenarios for 3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one


GPR‑119 Agonist Probe Development for Metabolic Disease Research

The amino‑propanone side chain provides the essential basic amine motif required for high‑potency GPR‑119 agonism. This compound can serve as a starting scaffold for medicinal chemistry optimization aimed at generating tool compounds to investigate GPR‑119‑mediated incretin secretion in type 2 diabetes models [1]. Its favorable predicted solubility relative to halogenated analogs makes it attractive for cell‑based assay development where compound precipitation is a concern.

Physicochemical Reference Standard for Piperidine Library Design

With a defined H‑bond donor/acceptor count (2/3) and a calculated TPSA approximately 26 Ų higher than its chloro congener , this amino compound serves as a reference point for correlating side‑chain functionality with chromatographic retention, solubility, and permeability in piperidine‑focused compound libraries.

Analytical Method Development and QC Benchmarking

The availability of orthogonal QC data (NMR, HPLC, GC) from Bidepharm facilitates the establishment of in‑house analytical methods. The compound can be used to validate LC‑MS purity assays or as a retention time marker for related piperidine analogs.

Quote Request

Request a Quote for 3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.